molecular formula C16H13ClO3 B1350351 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid CAS No. 39206-70-7

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid

Cat. No.: B1350351
CAS No.: 39206-70-7
M. Wt: 288.72 g/mol
InChI Key: PMMZTHWHCZULAV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is an organic compound with a complex structure that includes both chlorophenyl and phenyl groups attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate, followed by hydrolysis and decarboxylation to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Solvents such as toluene and dichloromethane are commonly used, and the reactions are typically carried out under controlled temperatures and pressures to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Neurodegenerative Disease Treatment

The compound has been identified as a potential therapeutic agent for neurodegenerative diseases. It acts as an inhibitor of kynurenine-3-hydroxylase, an enzyme implicated in the metabolism of kynurenine, which is linked to various neurological disorders. The inhibition of this enzyme may help in the treatment of conditions such as:

  • Alzheimer's Disease
  • Parkinson's Disease
  • Huntington's Chorea
  • Amyotrophic Lateral Sclerosis (ALS)

Studies indicate that derivatives of this compound can significantly impact the progression of these diseases by modulating neuroinflammatory responses and neuronal survival pathways .

Antibacterial Activity

Research has shown that 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid exhibits antibacterial properties, particularly against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The mechanism involves the inhibition of MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase), crucial for bacterial menaquinone biosynthesis. This inhibition leads to the formation of CoA adducts that disrupt bacterial growth .

Table 1: Antibacterial Efficacy Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Methicillin-sensitive S. aureus0.35–0.75 µg/mL
Methicillin-resistant S. aureusActive in vivo models
Mycobacterium tuberculosis0.6 µg/mL (replicating)
1.5 µg/mL (non-replicating)

Case Study 1: Neuroprotection in Animal Models

In animal models of neurodegeneration, administration of this compound resulted in reduced markers of inflammation and improved cognitive function compared to control groups. These findings suggest its potential utility as a neuroprotective agent .

Case Study 2: Efficacy Against MRSA

In a study evaluating the efficacy of this compound against MRSA, it was found that treatment led to significant reductions in bacterial load and prolonged survival times in infected mice models. The compound's ability to target specific bacterial pathways contributed to its effectiveness .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 4-Chlorobenzaldehyde
  • Acetophenone

Uniqueness

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of chlorophenyl and phenyl groups, along with the ketone and carboxylic acid functionalities, makes it a versatile compound for various applications .

Biological Activity

2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid (C₁₆H₁₃ClO₃) is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article examines its interactions, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features a chlorophenyl group attached to a phenylbutanoic acid moiety, contributing to its unique biological profile. Its molecular weight is approximately 288.73 g/mol, and it is characterized by the following structural formula:

Chemical Structure C16H13ClO3\text{Chemical Structure }\text{C}_{16}\text{H}_{13}\text{ClO}_{3}

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anti-inflammatory and Analgesic Properties : The compound has shown potential in modulating inflammatory pathways, making it a candidate for pain relief therapies.
  • Antimicrobial Activity : Studies have indicated that derivatives of this compound can inhibit bacterial growth, particularly against strains like Staphylococcus aureus .

Interaction with Biological Macromolecules

The compound interacts with various biological macromolecules, including proteins and enzymes. Notably, it has been shown to inhibit the MenB enzyme involved in menaquinone biosynthesis in bacteria, which is critical for their survival . This inhibition occurs through the formation of a CoA adduct, leading to significant antibacterial effects.

Cellular Effects

In vitro studies have demonstrated that this compound influences several cellular signaling pathways. For instance, it affects the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and survival .

Table 1: Antimicrobial Activity Against Staphylococcus aureus

CompoundMinimum Inhibitory Concentration (MIC)Activity Type
This compound0.35–0.75 µg/mLAntibacterial
Methyl 4-(4-chlorophenyl)-4-oxobut-2-enoateSimilar MIC valuesAntibacterial

This table summarizes the antimicrobial potency of the compound against drug-sensitive and resistant strains of Staphylococcus aureus, highlighting its potential as an antibacterial agent.

Case Study: In Vivo Efficacy

In vivo studies have demonstrated that methyl derivatives of this compound significantly reduce bacterial load in mouse models infected with MRSA. The treatment not only prolongs survival but also leads to phenotypic changes indicative of disrupted menaquinone biosynthesis .

Potential Therapeutic Applications

The diverse biological activities of this compound suggest several therapeutic applications:

  • Antibiotic Development : Given its efficacy against resistant bacterial strains, it may serve as a lead compound for new antibiotics.
  • Anti-inflammatory Drugs : Its ability to modulate inflammatory pathways positions it as a candidate for treating chronic inflammatory diseases.
  • Cancer Therapeutics : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO3/c17-13-8-6-11(7-9-13)14(16(19)20)10-15(18)12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMZTHWHCZULAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395868
Record name 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39206-70-7
Record name 2-(4-chlorophenyl)-4-oxo-4-phenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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